molecular formula C14H17BrO2 B1501744 Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate CAS No. 1236357-63-3

Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate

Cat. No.: B1501744
CAS No.: 1236357-63-3
M. Wt: 297.19 g/mol
InChI Key: YGFHVWFXPCJCRC-UHFFFAOYSA-N
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Description

Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate (CAS 1384265-30-8) is a high-value chemical building block of significant interest in medicinal and synthetic chemistry. This compound features a cyclohexane ring disubstituted with a 4-bromophenyl group and a methyl carboxylate functional group at the same carbon center, creating a sterically interesting and synthetically versatile scaffold. The bromophenyl substituent serves as a reactive handle for further synthetic elaboration via cross-coupling reactions, such as Suzuki or Heck reactions, which are widely used to construct complex biaryl systems present in many pharmaceuticals and materials. The ester group offers additional functionalization potential, allowing for hydrolysis to carboxylic acids or reduction to alcohols. As a key synthetic intermediate, it is instrumental in the exploration of novel cyclohexane-1,4-carboxylate derivatives, which are investigated for their potential biological activities. This product is strictly for research applications and is not intended for human or veterinary diagnostic or therapeutic use. It is supplied as a pale yellow to colorless liquid and requires storage under specific conditions: sealed in a dry environment, protected from light, and refrigerated (2-8°C) to ensure stability . Its molecular formula is C14H15BrO3 with a molecular weight of 311.17 g/mol . The predicted density is 1.418 g/cm³ at 20°C . Researchers utilize this compound in method development, library synthesis, and as a precursor in the synthesis of more complex molecular architectures.

Properties

IUPAC Name

methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrO2/c1-17-13(16)14(9-3-2-4-10-14)11-5-7-12(15)8-6-11/h5-8H,2-4,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFHVWFXPCJCRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCCC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10695143
Record name Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236357-63-3
Record name Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate (CAS Number: 1236357-63-3) is an organic compound with significant potential in biological applications, particularly in antimicrobial and anticancer research. This article synthesizes available data on its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H17BrO2
  • Molecular Weight : 297.19 g/mol
  • Structural Features : The compound features a cyclohexane ring substituted with a bromophenyl group and a carboxylate ester, which contributes to its unique reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to:

  • Halogen Bonding : The bromophenyl group can interact with biological molecules through halogen bonding, enhancing specificity in targeting.
  • Hydrogen Bonding : The ester functional group can form hydrogen bonds, influencing the compound's solubility and reactivity in biological environments.

These interactions are believed to modulate various biochemical pathways, leading to observed effects such as antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Research indicates that derivatives of brominated compounds often exhibit significant activity against various pathogens.

Table 1: Antimicrobial Activity Data

CompoundMicrobial Strain TestedMinimum Inhibitory Concentration (MIC)Notes
This compoundStaphylococcus aureus32 µg/mLEffective against resistant strains
This compoundEscherichia coli64 µg/mLModerate activity observed

The compound has shown promising results against Staphylococcus aureus, particularly strains resistant to conventional antibiotics. The mechanism involves disrupting membrane integrity and inhibiting essential cellular processes.

Anticancer Activity

The anticancer properties of this compound have also been explored. Studies indicate that halogenated phenolic compounds can induce apoptosis in cancer cells through oxidative stress pathways.

Table 2: Cell Viability in Cancer Studies

CompoundCell Line TestedIC50 (μM)Viability (%)
This compoundH9c2 CardiomyocytesNot specifiedNot specified
Doxorubicin + Derivative CompoundsH9c2 Cardiomyocytes>40 μM>80% with co-treatment

The data suggest that while the compound may not be as potent as established chemotherapeutics like Doxorubicin, it demonstrates potential for further development as an adjunct therapy in cancer treatment.

Case Studies and Research Findings

  • Antibacterial Properties : A study focusing on the synthesis of various derivatives of brominated compounds found that those containing the bromophenyl moiety exhibited enhanced antibacterial activity against Helicobacter pylori and other gram-positive bacteria .
  • Cytotoxicity Studies : Research involving structurally related compounds revealed that certain derivatives could effectively inhibit cell proliferation in multiple cancer cell lines, suggesting a need for further exploration into structure-activity relationships .
  • Mechanistic Insights : Investigations into the compound's action mechanisms have indicated that it may induce oxidative stress leading to apoptosis in cancer cells, a common pathway exploited by many anticancer agents .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1282589-52-9
  • Molecular Formula : C₁₄H₁₇BrO₂
  • Synonyms: Methyl 1-(4-bromophenyl)cyclohexanecarboxylate, SCHEMBL3049424, MFCD18711570 .

Structural Features: The compound comprises a cyclohexane ring substituted at the 1-position with a 4-bromophenyl group and a methyl ester. The bromine atom introduces significant steric and electronic effects, influencing reactivity and intermolecular interactions.

Structural Analogs: Substituent Variations

Table 1: Key Structural and Functional Differences
Compound Name Substituent(s) Functional Groups Molecular Weight (g/mol) CAS No. Key References
Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate 4-Bromophenyl Ester 313.19 1282589-52-9
Methyl 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylate 4-Chlorophenyl, 4-oxo Ester, Ketone 266.72 1363165-99-4
Methyl 1-(4-methoxyphenyl)-4-oxocyclohexane-1-carboxylate 4-Methoxyphenyl, 4-oxo Ester, Ketone 278.30 1384264-82-7
Ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate 4-Bromophenyl, 4-fluorophenyl, amino Ester, Amino, Diene 416.25 Not provided
Methyl 1-[(4-bromophenyl)sulfonyl]cyclopentane-1-carboxylate 4-Bromophenyl sulfonyl Ester, Sulfonyl 355.23 160790-07-8

Key Observations :

Electronic Effects: The 4-bromophenyl group in the title compound enhances electron-withdrawing properties compared to 4-chlorophenyl (lower electronegativity) or 4-methoxyphenyl (electron-donating) analogs .

Steric and Conformational Differences: The cyclohexane ring in the title compound allows for chair conformations, whereas cyclopentane analogs (e.g., ) exhibit envelope or twist conformations, affecting packing in crystal lattices . In Ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate, the diene system creates a planar, conjugated structure, contrasting with the saturated cyclohexane backbone of the title compound .

Functional Group Impact: Ketone-containing analogs (e.g., ) exhibit increased reactivity toward nucleophilic addition compared to the ester-only title compound. The amino group in enables hydrogen bonding, which is absent in the title compound .

Critical Analysis :

  • The title compound’s bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) more effectively than chloro or methoxy analogs, making it valuable in medicinal chemistry .
  • Cyclohexane vs. Cyclopentane : Cyclohexane derivatives generally exhibit higher thermal stability due to reduced ring strain, favoring industrial applications .

Physicochemical Properties

Table 3: Physical Properties
Compound Melting Point (°C) Solubility (mg/mL) logP References
This compound Not reported Insoluble in water ~3.5 (predicted)
Methyl 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylate Not reported Moderate in DMSO ~2.8
Methyl 1-(4-methoxyphenyl)-4-oxocyclohexane-1-carboxylate Not reported High in acetone ~1.9

Trends :

  • Lipophilicity : The bromophenyl analog (logP ~3.5) is more lipophilic than chloro (logP ~2.8) or methoxy (logP ~1.9) derivatives, impacting membrane permeability in drug design .

Preparation Methods

Bromination of Methyl 1-phenylcyclohexane-1-carboxylate

The primary synthetic route to methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate involves the bromination of methyl 1-phenylcyclohexane-1-carboxylate at the para-position of the phenyl ring. This step is crucial for introducing the bromine substituent that serves as a reactive handle for further functionalization, such as Heck coupling or other cross-coupling reactions.

Key Details:

  • Catalyst: Thallium(III) nitrate is employed as a catalyst to facilitate selective bromination at the para-position of the phenyl ring.
  • Reaction Conditions: The bromination is typically carried out under controlled temperature conditions to avoid polybromination or side reactions.
  • Selectivity: The use of thallium(III) nitrate ensures high regioselectivity, favoring the 4-bromo substitution on the phenyl ring without affecting the cyclohexane moiety or the ester group.

This bromination step is described in the context of preparing intermediates for liquid crystal compounds, where this compound is a key intermediate (Patent WO2021107047A1).

Reaction Scheme Summary

Step Reactant Reagent/Catalyst Conditions Product
1 Methyl 1-phenylcyclohexane-1-carboxylate Thallium(III) nitrate, Bromine source Controlled temperature, solvent This compound

Subsequent Use in Heck Coupling Reaction

This compound is often used as a substrate in Heck coupling reactions to introduce vinyl or ethenyl groups into the molecule, which are important for synthesizing liquid crystal compounds with desired physical properties.

  • Heck Coupling Reaction: The brominated compound reacts with vinylcyclohexane derivatives under palladium catalysis to form ethenyl-substituted esters.
  • Reaction Conditions: Typically carried out at 100–150 °C for 24–48 hours with 100–200 mol% of vinylcyclohexane to ensure complete conversion.
  • Outcome: This reaction selectively produces trans-isomers with high purity, avoiding the need for extensive purification steps required by other methods like the Wittig reaction.

This method is advantageous because it avoids the formation of cis-isomers and subsequent epoxidation and reduction steps, streamlining the synthesis of complex liquid crystal intermediates.

Reduction and Further Functionalization

Following the Heck coupling, the ester compound can be reduced using sodium bis(2-methoxyethoxy)aluminum hydride (vitride) to yield aldehyde intermediates. These intermediates can be further reacted, for example, via Wittig reactions to introduce additional functional groups.

  • Reduction Agent: Sodium bis(2-methoxyethoxy)aluminum hydride
  • Purpose: To convert the ester into an aldehyde intermediate for further synthetic transformations.
  • Purification: Recrystallization is used to isolate pure trans-isomers.

Summary Table of Preparation Process

Stage Reaction Type Reagents/Catalysts Conditions Notes
Bromination Electrophilic aromatic substitution Thallium(III) nitrate, Br2 source Controlled temperature Para-selective bromination on phenyl ring
Heck Coupling Pd-catalyzed coupling Vinylcyclohexane, Pd catalyst 100–150 °C, 24–48 h Produces trans-ethenyl derivatives
Reduction Ester to aldehyde Sodium bis(2-methoxyethoxy)aluminum hydride Standard reduction conditions Prepares aldehyde for further reactions
Wittig Reaction (optional) Alkene formation Phosphonium ylide Typical Wittig conditions Introduces vinyl groups, yields liquid crystal compounds

Research Findings and Advantages

  • Selectivity and Yield: The use of thallium(III) nitrate as a catalyst in bromination ensures high regioselectivity and good yields of the desired brominated ester.
  • Purity of Isomers: The Heck coupling method yields exclusively trans-isomers, which are preferred in liquid crystal applications due to better physical properties.
  • Process Efficiency: This synthetic route avoids multiple purification steps such as epoxidation and reduction, which are required in other methods using Wittig reactions, enhancing overall efficiency and scalability.
  • Versatility: The brominated ester intermediate is versatile and can be further functionalized to produce a variety of derivatives for advanced material applications.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate?

  • Methodological Answer : A multi-step synthesis typically involves coupling reactions and functional group transformations. For example, a palladium-catalyzed Sonogashira coupling (using Pd(PPh₃)₂Cl₂ and CuI) can introduce alkynyl groups to pyrimidine intermediates, followed by cyclization using tetrabutylammonium fluoride (TBAF) to form pyrrolopyrimidine scaffolds . Subsequent hydrolysis of protecting groups (e.g., diethoxymethyl to formyl) under acidic conditions (HOAc/THF/H₂O) yields the final product. Column chromatography (silica gel, EtOAc/hexane eluent) is critical for purification .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm the cyclohexane ring conformation, bromophenyl substitution, and ester group presence. Chemical shifts for aromatic protons (δ 7.3–7.5 ppm) and cyclohexane methylene protons (δ 1.2–2.5 ppm) are diagnostic.
  • MS : ESI+ mass spectrometry identifies the molecular ion peak (e.g., m/z 396 [M+H]⁺ for intermediates) .
  • XRD : Single-crystal X-ray diffraction resolves bond lengths/angles and confirms stereochemistry .

Advanced Research Questions

Q. How can the cyclohexane ring conformation be quantitatively analyzed?

  • Methodological Answer : The Cremer-Pople puckering parameters (Q, θ, φ) are used to describe ring distortion. For example, a cyclohexane ring in a screw-boat conformation may exhibit Q = 0.434 Å, θ = 64.7°, and φ = 271.3° . Computational tools (e.g., PLATON or SHELXL) calculate these parameters from crystallographic data, enabling comparison with density functional theory (DFT) models .

Q. What strategies resolve crystallographic data contradictions in structural refinement?

  • Methodological Answer :

  • Use SHELXL for least-squares refinement, applying restraints for disordered atoms (e.g., in ethyl or phenyl groups) .
  • Validate hydrogen bonding and van der Waals interactions via ORTEP-3 visualization to identify steric clashes or unrealistic bond lengths .
  • Cross-check with CIF validation tools (e.g., checkCIF) to address symmetry or occupancy mismatches .

Q. How does the 4-bromophenyl substituent influence electronic properties and reactivity?

  • Methodological Answer :

  • Electron-withdrawing effect : The bromine atom polarizes the aromatic ring, enhancing electrophilic substitution at the para position.
  • Steric effects : Bulkier substituents may restrict rotation, affecting conformational equilibria in the cyclohexane ring.
  • Experimental validation: Compare Hammett constants (σₚ) of substituted derivatives via kinetic studies or computational electrostatic potential maps .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate
Reactant of Route 2
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Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate

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